

# RNF114 Expression Patterns: A Technical Guide for Researchers

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This in-depth technical guide provides a comprehensive overview of Ring Finger Protein 114 (RNF114) expression across various human tissues. RNF114, an E3 ubiquitin ligase, is a critical regulator in numerous cellular processes, including immune responses, cell cycle progression, and DNA damage repair. Understanding its tissue-specific expression is paramount for elucidating its physiological functions and its role in pathology, thereby guiding therapeutic development.

## RNF114 Expression Data

The following table summarizes the messenger RNA (mRNA) expression levels of RNF114 in various human tissues, compiled from publicly available datasets. The primary source for this data is the Human Protein Atlas, which provides a comprehensive transcriptomics and proteomics map of human tissues.

Tissue	mRNA Expression (TPM)	Protein Level (IHC)
Testis	High	High
Heart Muscle	Medium	Medium
Liver	Medium	Medium
Kidney	Medium	Medium
Skin	Medium	Medium
Lymph Node	Medium	Medium
Spleen	Medium	Medium
Adrenal Gland	Low	Low
Adipose Tissue	Low	Low
Bladder	Low	Low
Brain	Low	Low
Breast	Low	Low
Colon	Low	Low
Esophagus	Low	Low
Gallbladder	Low	Low
Lung	Low	Low
Muscle	Low	Low
Pancreas	Low	Low
Placenta	Low	Low
Prostate	Low	Low
Salivary Gland	Low	Low
Small Intestine	Low	Low
Stomach	Low	Low

Thyroid Gland	Low	Low
Uterus	Low	Low

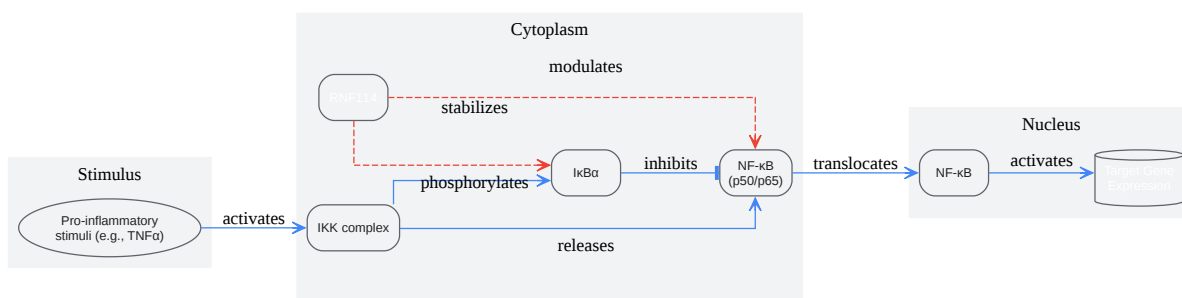
TPM: Transcripts Per Million; IHC: Immunohistochemistry. Data is qualitatively summarized from the Human Protein Atlas.

## Key Signaling Pathways Involving RNF114

RNF114 is a key player in several critical signaling pathways. Its E3 ubiquitin ligase activity allows it to regulate the stability and function of various protein substrates.

### NF- $\kappa$ B Signaling Pathway

RNF114 has a complex role in the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway, a cornerstone of the inflammatory and immune responses. RNF114 can both positively and negatively regulate NF- $\kappa$ B activity depending on the cellular context.[1] It has been shown to interact with and ubiquitinate components of the NF- $\kappa$ B signaling cascade, thereby modulating the transcription of pro-inflammatory genes.[1][2]

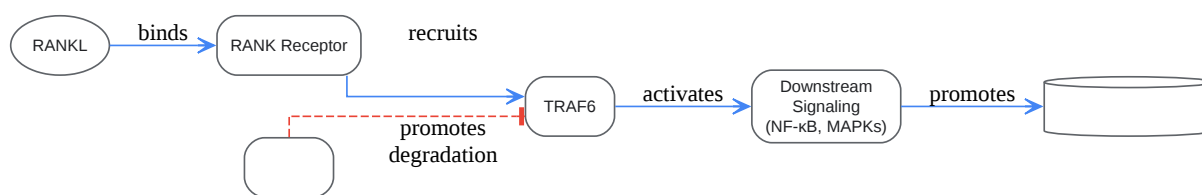


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*RNF114's modulatory role in NF- $\kappa$ B signaling.*

## RANKL/RANK/TRAF6 Signaling Pathway

In bone metabolism, RNF114 is a negative regulator of osteoclastogenesis through its interaction with the RANKL/RANK/TRAF6 signaling pathway.[3][4][5] By promoting the degradation of TRAF6, RNF114 dampens the downstream signaling that leads to the differentiation and activation of osteoclasts, the cells responsible for bone resorption.[3][4]

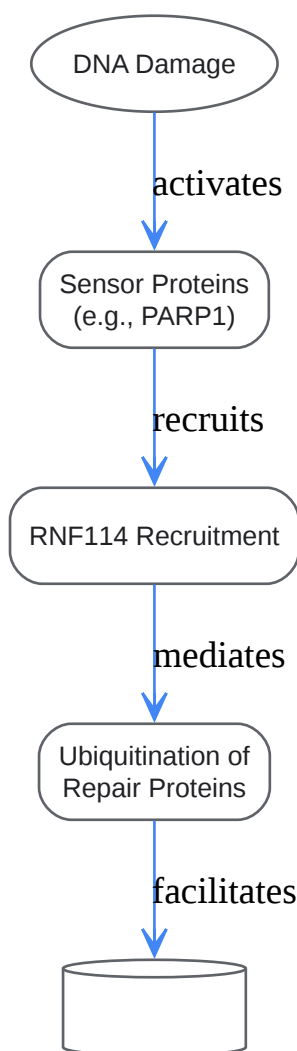


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*RNF114 negatively regulates osteoclastogenesis.*

## DNA Damage Response

RNF114 plays a crucial role in the cellular response to DNA damage.[6][7] Upon DNA damage, RNF114 is recruited to the site of injury where it participates in the ubiquitination of proteins involved in DNA repair, thereby facilitating the restoration of genomic integrity.[6][7]



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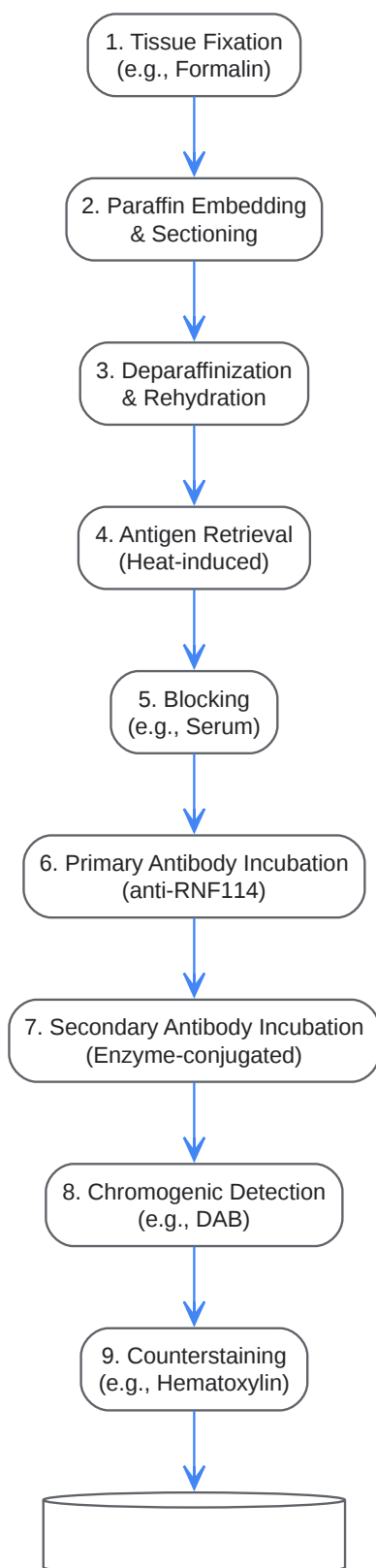
*RNF114's role in the DNA damage response.*

## Experimental Protocols

The following are generalized protocols for key experiments used to determine RNF114 expression in tissues. For optimal results, specific antibody concentrations and incubation times should be optimized for RNF114.

## Immunohistochemistry (IHC) Workflow

Immunohistochemistry allows for the visualization of RNF114 protein expression within the context of tissue architecture.



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*A generalized workflow for immunohistochemistry.*

### Detailed Immunohistochemistry Protocol:

- **Tissue Fixation and Embedding:** Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours. Dehydrate through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
- **Sectioning:** Cut 4-5  $\mu\text{m}$  thick sections using a microtome and mount on positively charged slides.
- **Deparaffinization and Rehydration:** Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
- **Primary Antibody Incubation:** Incubate sections with a primary antibody specific to RNF114 at an optimized dilution overnight at 4°C.
- **Secondary Antibody Incubation:** Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
- **Detection:** Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
- **Counterstaining:** Counterstain with hematoxylin to visualize cell nuclei.
- **Dehydration and Mounting:** Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
- **Analysis:** Examine the slides under a light microscope to assess the intensity and localization of RNF114 staining.

## Western Blotting Protocol

Western blotting is used to detect and quantify the amount of RNF114 protein in a tissue lysate.

#### 1. Protein Extraction:

- Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
- Determine the protein concentration using a BCA or Bradford assay.

#### 2. SDS-PAGE:

- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

#### 3. Protein Transfer:

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

#### 4. Blocking:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

#### 5. Antibody Incubation:

- Incubate the membrane with a primary antibody specific to RNF114 at an optimized dilution overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody.



#### 6. Detection:

- Wash the membrane with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

#### 7. Analysis:

- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or  $\beta$ -actin) to compare RNF114 expression levels between different tissue samples.

## Conclusion

This guide provides a foundational understanding of RNF114 expression patterns and its involvement in key cellular signaling pathways. The provided experimental workflows offer a starting point for researchers to investigate the role of RNF114 in their specific areas of interest. A thorough understanding of RNF114's tissue-specific functions is essential for the development of targeted therapies for a range of diseases, from inflammatory disorders to cancer.

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